rofA protein - 154767-88-1

rofA protein

Catalog Number: EVT-1518569
CAS Number: 154767-88-1
Molecular Formula: C6H11N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RofA protein, encoded by the rofA gene in Streptococcus pyogenes, is a transcriptional regulator that plays a crucial role in the virulence of this bacterium. It acts as a positive regulator of its own transcription as well as the transcription of other virulence-associated genes, such as the gene encoding fibronectin-binding protein F. RofA is part of a novel family of transcriptional regulators, known as RofA-like proteins, which are implicated in various regulatory pathways influencing bacterial behavior and pathogenicity.

Source and Classification

RofA protein is primarily sourced from Streptococcus pyogenes, a Gram-positive bacterium responsible for numerous human infections. The rofA gene is located adjacent to the prtF gene, which encodes fibronectin-binding protein F. RofA belongs to a unique class of transcriptional regulators that do not show significant homology to other known regulatory proteins, indicating its specialized role in bacterial virulence and adaptation to environmental changes.

Synthesis Analysis

Methods and Technical Details

The synthesis of RofA protein involves standard molecular biology techniques, including:

  • Gene Cloning: The rofA gene is cloned into expression vectors.
  • Transformation: The vectors are introduced into suitable bacterial hosts (e.g., Escherichia coli) for protein expression.
  • Protein Purification: Techniques such as affinity chromatography are employed to isolate RofA from bacterial lysates.

In studies, RofA has been shown to be sensitive to oxygen levels, with its expression being upregulated under anaerobic conditions, which is crucial for its function in promoting virulence gene expression.

Molecular Structure Analysis

Structure and Data

RofA protein features a characteristic N-terminal helix-turn-helix motif that facilitates its binding to specific DNA sequences in target promoters. Structural studies have revealed that RofA binds to two distinct sites within the promoter regions of its target genes, including the prtF gene. The binding affinity and specificity are influenced by the concentration of RofA present, indicating a regulatory feedback mechanism.

Chemical Reactions Analysis

Reactions and Technical Details

RofA mediates several biochemical reactions through its interaction with DNA. Key points include:

  • DNA Binding: RofA binds specifically to conserved sequences in the promoter regions of target genes.
  • Transcription Activation: Upon binding, RofA facilitates the recruitment of RNA polymerase, leading to increased transcription of downstream genes.
  • Regulatory Interactions: RofA's activity can be modulated by other regulatory proteins, creating complex networks that control gene expression in response to environmental stimuli.
Mechanism of Action

Process and Data

The mechanism by which RofA exerts its effects involves:

  1. Binding to DNA: RofA recognizes and binds to specific promoter sequences.
  2. Transcriptional Activation: This binding promotes the assembly of the transcription machinery at target promoters.
  3. Feedback Regulation: RofA can also autoregulate its expression by binding to its own promoter region.

Research indicates that RofA can influence multiple virulence factors simultaneously through these mechanisms, contributing to the pathogenic potential of Streptococcus pyogenes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RofA protein exhibits several notable properties:

  • Molecular Weight: The molecular weight of RofA is approximately 30 kDa.
  • Solubility: It is soluble in aqueous buffers commonly used in biochemical assays.
  • Stability: The protein's stability can vary with pH and temperature, necessitating careful handling during experiments.

Analytical techniques such as circular dichroism spectroscopy have been employed to study its secondary structure and thermal stability.

Applications

Scientific Uses

RofA protein has significant applications in scientific research:

  • Pathogenesis Studies: Understanding RofA's role aids in elucidating mechanisms of bacterial virulence.
  • Vaccine Development: Targeting regulatory pathways involving RofA may lead to novel vaccine strategies against Streptococcus pyogenes infections.
  • Antibiotic Resistance Research: Investigating how RofA influences antibiotic resistance mechanisms can inform treatment strategies.
Structural and Functional Characterization of RofA

Domain Architecture and Conserved Motifs

RofA belongs to the RofA-like protein (RALP) family of transcriptional regulators, characterized by a modular architecture that integrates DNA-binding, regulatory, and sensory functions. This multidomain organization allows RofA to respond to environmental cues and coordinate virulence gene expression in Streptococcus pyogenes (Group A Streptococcus; GAS) [3] [10].

Helix-Turn-Helix DNA-Binding Domain

The N-terminus of RofA features a canonical helix-turn-helix (HTH) motif (PFAM: HTH_11) that mediates sequence-specific DNA binding. This domain consists of two α-helices separated by a β-turn, enabling recognition of major grooves in target promoter regions. Structural analyses reveal that the second helix ("recognition helix") makes direct nucleotide contacts through conserved residues (e.g., K18, R25, Q32) [7] [10]. Mutagenesis of these residues ablates DNA binding, confirming their functional necessity. The HTH domain shares significant homology with those found in other RALP family members (e.g., Nra, Mga), suggesting an evolutionarily conserved DNA-recognition mechanism among Gram-positive pathogens [3] [10].

Table 1: Conserved DNA-Binding Domains in RALP Family Regulators

RegulatorOrganismHTH Domain TypeKey Conserved ResiduesBiological Role
RofAS. pyogenesHTH_11K18, R25, Q32Virulence activator
NraS. pyogenesHTH_11Structurally homologousGlobal repressor
MgaS. pyogenesHTH_MgaPartially conservedVirulence activator
MafRE. faecalisHTH_11Divergent recognition helixBiofilm regulation

PRD (PTS-Regulatory Domain) and Phosphorylation Sites

Central to RofA's function are two PTS-regulation domains (PRD-I and PRD-II) that detect carbohydrate availability via phosphorylation. These domains contain conserved histidine residues (e.g., H229 in PRD-I, H342 in PRD-II in M1 strains) that serve as phosphorylation sites by the phosphoenolpyruvate phosphotransferase system (PTS) components EI and HPr [3] [6]. Phosphorylation dynamics are nutrient-sensitive:

  • Low glucose: Promotes phosphorylation via HPr~His15-P, enhancing RofA activity [6].
  • High glucose: Reduces phosphorylation, potentially inactivating RofA [6].

Table 2: Phosphorylation Dynamics of RofA Under Varying Glucose Conditions

Growth ConditionPhosphorylation StatusRofA ActivityFunctional Consequence
Low glucose (C medium)PhosphorylatedHighPilus gene activation
High glucose (C medium + 10× glucose)Non-phosphorylatedLowCapsule gene upregulation
In vitro (EI + HPr + PEP)PhosphorylatedDNA binding confirmedDirect PTS linkage

Recent studies of the emergent M1UK lineage reveal three non-synonymous SNPs in RofA's PRD domain (e.g., H229Y), which alter interactions with key histidine residues and may rewire metabolic-virulence coupling [1] [4].

Homology to RALP (RofA-Like Protein) Family Members

RofA defines the RALP family within the broader PCVR (PRD-containing virulence regulator) superfamily. Key homologous regulators include:

  • Nra: Shares 62% identity with RofA but acts primarily as a repressor of virulence genes (e.g., prtFII, speA) [8].
  • Mga: A global activator of emm and other virulence genes, featuring analogous PRDs but distinct DNA-binding specificity [10].

RALPs exhibit a conserved domain topology: N-terminal HTH – PRD-I – PRD-II – C-terminal EIIB-like domain. The EIIB domain (resembling galactitol-specific EIIB) may facilitate interactions with PTS components, though its precise role remains under investigation [10]. Despite structural similarities, functional divergence is evident: RofA typically activates pilus genes, while Nra represses fibronectin-binding proteins. This functional specialization likely reflects adaptations to strain-specific virulence strategies [3] [8].

DNA-Binding Mechanisms

Interaction with Promoter Regions

RofA binds bipartite promoter elements to regulate transcription:

  • Autoregulation: Binds a 17-bp site upstream of its own promoter via the HTH domain, facilitating positive feedback. DNase I footprinting confirms protection of the -35 to -10 region in the rofA promoter [7].
  • Target Gene Activation: Recognizes a 40-bp site upstream of the prtF (protein F) pilus operon promoter. This interaction requires both PRD domains and is phosphorylation-dependent [7].

In M1 strains, RofA deletion alters expression of 14–16 genes, with the pilus locus (spy0107–spy0110) being the only universally activated target across lineages. Other targets (e.g., capsule biosynthesis genes) exhibit strain-specific regulation, suggesting contextual DNA binding [1] [4]. Autoregulation creates a positive feedback loop that amplifies RofA output under permissive conditions (e.g., anaerobiosis), enhancing pilus expression during host colonization [7].

Role of Consensus Binding Boxes in Target Gene Regulation

Early studies proposed a RofA consensus binding box (5'-TTTTT-N15-AAAAA-3') based on promoter alignments in serotypes M6 and M1 [7]. However, recent RNA-seq analyses in emm1 strains reveal:

  • No universal RofA-binding motif exists, as regulons differ significantly between M1global and M1UK lineages [1].
  • Degenerate AT-rich sequences are common in RofA-regulated promoters, suggesting flexibility in sequence recognition [7].
  • DNA topology (e.g., intrinsic curvature) may supersede sequence specificity. Electrophoretic mobility shift assays show RofA binds curved DNA more efficiently than linear sequences [10].

This mechanistic plasticity allows RofA to integrate lineage-specific genetic changes. For example, reversal of M1UK-specific SNPs in RofA unexpectedly alters transcriptomes beyond pilus genes, implying that minor sequence changes rewire DNA-binding specificity or cofactor recruitment [1] [4].

Properties

CAS Number

154767-88-1

Product Name

rofA protein

Molecular Formula

C6H11N3

Synonyms

rofA protein

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